Ethylhexyl triazone

説明

特性

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylhexyl Triazone: A Technical Guide to its UV-B Absorption Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl Triazone, also known as Uvinul T 150 or Octyl Triazone, is a highly effective, oil-soluble organic UV filter renowned for its exceptional photostability and strong absorbance in the UV-B range.[1][2] Its large molecular structure contributes to its favorable safety profile by limiting dermal penetration. This guide provides an in-depth examination of the photophysical and photochemical mechanisms that underpin its function as a UV-B absorber. It details the ultrafast energy dissipation pathway that allows for its high efficacy and stability, summarizes key quantitative photophysical parameters, and outlines the experimental protocols used for its characterization.

Core Mechanism of UV-B Absorption

The primary function of this compound (EHT) is to absorb harmful high-energy UV-B radiation and dissipate it as harmless low-energy heat. This process is remarkably efficient and occurs on an ultrafast timescale, which is the key to its high photostability.[1][3] Unlike some UV filters that can degrade upon UV exposure, EHT can undergo multiple absorption and recovery cycles without significant structural change.[3][4]

The deactivation mechanism involves the following key steps:

-

Photoexcitation: Upon absorbing a UV-B photon (peak absorption at ~314 nm), the EHT molecule is promoted from its electronic ground state (S₀) to an initial excited singlet state (specifically a nπ* state).[3][5]

-

Ultrafast Internal Conversion: From this initial excited state, the molecule undergoes an extremely rapid, radiationless transition known as internal conversion to a lower-energy excited singlet state (a ¹ππ* state). This process occurs within approximately 400 femtoseconds.[3]

-

Deactivation to Ground State: The molecule then efficiently returns to its ground state (S₀) from the ¹ππ* state via a conical intersection.[3][6] This is another radiationless process that funnels the electronic energy into vibrational energy, which is then quickly dissipated as heat to the surrounding solvent or formulation matrix. The entire relaxation process is predominantly ultrafast, with most of the excited state population decaying within 2 nanoseconds.[3]

The low quantum yields of fluorescence and phosphorescence reported in studies confirm that internal conversion is the dominant deactivation pathway, minimizing radiative decay or the formation of reactive triplet states that could lead to photodegradation.[3]

Visualization of the Photochemical Pathway

The following diagram illustrates the energy absorption and dissipation mechanism of this compound.

Caption: Photochemical pathway of this compound upon UV-B absorption.

Quantitative Data

The efficacy of a UV filter is defined by its absorption spectrum and molar absorptivity. This compound exhibits one of the highest absorption coefficients among all available UV-B filters.[7]

| Parameter | Value | Reference(s) |

| Chemical Formula | C₄₈H₆₆N₆O₆ | [8] |

| Molecular Weight | 823.07 g/mol | [8] |

| Absorption Maximum (λmax) | 314 nm | [1][5][7] |

| Absorption Range | UV-B (280-320 nm) | [5] |

| Specific Extinction (E 1% / 1cm) | ≥ 1500 (at 314 nm in ethanol) | [9] |

Experimental Protocols

The characterization of this compound's photophysical properties relies on several key experimental techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

This is the foundational method for determining the absorption spectrum and quantifying the absorbance of a UV filter.[10][11]

Objective: To determine the wavelength of maximum absorbance (λmax) and the specific extinction coefficient.

Methodology:

-

Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, dioxane).[3][10]

-

Serial Dilutions: A series of standard solutions of known, decreasing concentrations are prepared from the stock solution.

-

Spectrophotometer Measurement: A UV-Vis spectrophotometer is blanked using the pure solvent. The absorbance of each standard solution is then measured across the UV spectrum (typically 250-450 nm).[12]

-

Data Analysis:

-

The λmax is identified as the wavelength with the highest absorbance value.[12]

-

A Beer-Lambert Law plot (Absorbance vs. Concentration) is constructed using the absorbance values at λmax for the serial dilutions.[13]

-

The slope of the resulting linear trendline corresponds to the molar absorptivity (ε) if concentration is in mol/L or the specific extinction (E1%1cm) if concentration is in % w/v.[13]

-

In Vitro Photostability Assessment

This protocol evaluates the ability of the UV filter to maintain its absorptive capacity after exposure to UV radiation, simulating real-world use.[4][14]

Objective: To quantify the percentage of absorbance loss after a defined dose of UV radiation.

Methodology:

-

Sample Preparation: A precise amount of the test formulation containing this compound is applied uniformly onto a substrate with a roughened surface, such as a polymethyl methacrylate (PMMA) plate, at a standard concentration (e.g., 1.0-2.0 mg/cm²).[15]

-

Initial Measurement (Pre-Irradiation): The initial absorbance of the sample-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere to account for light scattering.[15]

-

UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a calibrated solar simulator. The light source should have a spectral output that mimics natural sunlight.[15]

-

Final Measurement (Post-Irradiation): After irradiation, the absorbance spectrum of the same plate is measured again.[15]

-

Data Analysis: The pre- and post-irradiation spectra are compared. The change in the area under the curve or the drop in absorbance at key wavelengths is calculated to determine the degree of photodegradation.[4]

Visualization of the Photostability Workflow

The diagram below outlines the sequential process for in vitro photostability testing.

Caption: A typical experimental workflow for in vitro photostability testing.

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

This advanced spectroscopic technique is used to probe the ultrafast dynamics of the excited states of molecules like EHT.[3][6]

Objective: To identify the transient species formed after photoexcitation and measure their lifetimes, thereby elucidating the deactivation pathway.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent is placed in a sample cell.

-

Pump-Probe Measurement:

-

An ultrashort laser pulse (the "pump") excites the sample, initiating the photochemical process.

-

A second, time-delayed, broadband pulse (the "probe") passes through the sample. The absorption of this probe pulse is measured by a detector.

-

By varying the time delay between the pump and probe pulses, a series of absorption spectra are recorded, creating a "movie" of the excited state dynamics from femtoseconds to nanoseconds.[3]

-

-

Data Analysis: The resulting data (a 3D map of absorbance vs. wavelength vs. time) is analyzed using global fitting algorithms. This allows for the identification of different transient species (e.g., S₁, T₁) and the determination of the time constants for the transitions between them (e.g., internal conversion, intersystem crossing).[16]

Conclusion

The efficacy and exceptional photostability of this compound as a UV-B filter are directly attributable to its molecular structure, which facilitates an ultrafast, multi-step internal conversion process.[3][6] Upon absorption of a UV-B photon, the molecule rapidly and efficiently channels the excitation energy into heat through non-radiative decay pathways, returning to its ground state within nanoseconds.[3] This rapid recovery cycle allows a single molecule to absorb numerous photons without undergoing chemical degradation, providing sustained and reliable protection against harmful UV-B radiation. The experimental protocols outlined herein provide a robust framework for the comprehensive characterization of these critical photophysical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. thecosmethics.com [thecosmethics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hitechformulations.com [hitechformulations.com]

- 5. This compound (Explained + Products) [incidecoder.com]

- 6. researchgate.net [researchgate.net]

- 7. uk.typology.com [uk.typology.com]

- 8. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. es.uvfilterspecialist.com [es.uvfilterspecialist.com]

- 10. clausiuspress.com [clausiuspress.com]

- 11. Chemical Analysis of Sunscreen: Determining SPF with Ultraviolet Light Measurement - HunterLab Horizons Blog | HunterLab [hunterlab.com]

- 12. A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Ethylhexyl Triazone from Melamine and p-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl Triazone, also known as Uvinul T 150, is a highly effective and photostable UVB absorber used in a wide range of sunscreen and cosmetic formulations.[1][2][3] Its large molecular structure contributes to its high UV absorption efficiency and excellent safety profile, with low skin penetration.[4] This technical guide provides a detailed overview of a common and efficient two-step synthesis route for this compound, commencing from the readily available starting materials: melamine and p-chlorobenzoic acid.[5][6][7] This process is characterized by its straightforward reaction pathway, mild conditions, and suitability for industrial-scale production.[5][6][7]

The synthesis involves an initial trisubstitution reaction to form a key intermediate, followed by an esterification reaction to yield the final product. This guide will elaborate on the detailed experimental protocols for each step, present quantitative data in a structured format, and provide a visual representation of the synthesis pathway.

Chemical Synthesis Pathway

The synthesis of this compound from melamine and p-chlorobenzoic acid proceeds via a two-step reaction. The first step involves the formation of the intermediate 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H3TATAB) through a trisubstitution reaction. The second step is the esterification of this intermediate with 2-ethylhexanol (isooctanol) to produce this compound.

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H3TATAB)

This procedure outlines the trisubstitution reaction between melamine and p-chlorobenzoic acid to yield the intermediate H3TATAB.[5][6][8]

Materials:

-

Melamine

-

p-Chlorobenzoic acid

-

Sodium carbonate (catalyst)

-

Acetone (solvent)

-

Water

Equipment:

-

Four-necked flask equipped with a stirrer, condenser, dropping funnel, and thermometer.

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 2000 mL four-necked flask, add melamine (63.10 g, 0.50 mol), acetone (300 mL), water (300 g), and sodium carbonate (90.10 g, 0.85 mol). Stir the mixture at room temperature.[8]

-

Dissolve p-chlorobenzoic acid (246.60 g, 1.58 mol) in acetone (300 mL).[8]

-

Add the p-chlorobenzoic acid solution dropwise into the four-necked flask at room temperature.

-

During the addition, the temperature of the reaction mixture will gradually increase. Heat the mixture to reflux (approximately 100-105 °C) and maintain for 5 hours.[6][8] The progress of the reaction can be monitored by HPLC to check for the residual amount of melamine.[6][8]

-

After the reaction is complete, add 500 g of water to dilute the mixture.[6][8]

-

Cool the mixture to 5 °C and filter the precipitate by suction.[6][8]

-

Wash the filter residue with water until it is neutral.

-

Dry the collected white solid to obtain 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H3TATAB). The reported yield is approximately 96.84%.[8]

Step 2: Synthesis of this compound

This procedure details the esterification of H3TATAB with isooctanol to produce the final product, this compound.[5]

Materials:

-

2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H3TATAB)

-

Isooctanol (2-Ethylhexanol)

-

Toluene (solvent)

-

Tosic acid (catalyst)

-

Sodium carbonate solution (for washing)

-

Methanol (for crystallization)

Equipment:

-

Four-necked flask equipped with a stirrer, Dean-Stark apparatus, condenser, and thermometer.

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a 5000 mL four-necked flask, add the dried H3TATAB (470.64 g, 0.97 mol), isooctanol (504.40 g, 3.88 mol), toluene (600 mL), and tosic acid (30 g).[5]

-

Heat the mixture to reflux (approximately 105-115 °C) and remove the water formed during the reaction using a Dean-Stark apparatus.[5]

-

Continue the reaction until the H3TATAB is completely transformed.

-

Cool the reaction mixture to 90 °C and wash with an alkaline solution (e.g., sodium carbonate solution) followed by water.[5]

-

Separate the organic phase and remove the toluene and excess isooctanol by vacuum distillation to obtain the crude this compound.[5]

-

For purification, dissolve the crude product in methanol (600 g) by heating.[5]

-

Cool the solution to induce crystallization.

-

Filter the crystals and dry them to obtain the final this compound product. The overall yield for the two steps is reported to be around 88.60%.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactant and Catalyst Quantities for H3TATAB Synthesis

| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |

| Melamine | 126.12 | 63.10 | 0.50 | 1 |

| p-Chlorobenzoic Acid | 156.57 | 246.60 | 1.58 | 3.16 |

| Sodium Carbonate | 105.99 | 90.10 | 0.85 | 1.7 |

Table 2: Reaction Conditions for H3TATAB Synthesis

| Parameter | Value |

| Solvent | Acetone/Water |

| Reaction Temperature | 100-105 °C (Reflux) |

| Reaction Time | 5 hours |

| Reported Yield | ~96.84% |

Table 3: Reactant and Catalyst Quantities for this compound Synthesis

| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |

| H3TATAB | 486.44 | 470.64 | 0.97 | 1 |

| Isooctanol | 130.23 | 504.40 | 3.88 | 4 |

| Tosic Acid | 172.20 | 30 | - | Catalytic |

Table 4: Reaction Conditions for this compound Synthesis

| Parameter | Value |

| Solvent | Toluene |

| Reaction Temperature | 105-115 °C (Reflux) |

| Purification Solvent | Methanol |

| Reported Overall Yield | ~88.60% |

Conclusion

The synthesis of this compound from melamine and p-chlorobenzoic acid is a robust and high-yielding process. The two-step approach, involving a trisubstitution reaction followed by esterification, provides a clear and efficient pathway to this important UV filter. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and cosmetic science. The mild reaction conditions and the use of readily available starting materials make this a commercially viable and scalable method for the production of this compound.[5][6] Further optimization of reaction conditions and purification methods could potentially lead to even higher yields and purity.

References

- 1. Page loading... [guidechem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. dravyom.com [dravyom.com]

- 5. CN105061345A - Synthesis method of UV absorbent this compound - Google Patents [patents.google.com]

- 6. Synthesis method of UV absorbent this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis method of UV absorbent this compound | Semantic Scholar [semanticscholar.org]

- 8. CN105061345B - A kind of synthetic method of ultra-violet absorber Uvinul T 150 - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Photochemical Properties and Energy Dissipation Pathways of Ethylhexyl Triazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl triazone, also known as Uvinul T 150, is a highly effective, oil-soluble organic ultraviolet-B (UVB) filter used in a wide range of sunscreen and cosmetic products.[1][2][3] Its chemical structure, a triazine derivative, is central to its function of absorbing harmful UVB radiation, which is a primary cause of sunburn and contributes to the risk of skin cancer.[4][5] A defining characteristic of this compound is its exceptional photostability, meaning it resists degradation upon exposure to light, ensuring prolonged and reliable protection.[1][2] This guide provides a detailed examination of the fundamental photochemical properties and the mechanisms by which this compound dissipates absorbed UV energy, crucial knowledge for the formulation of advanced and stable sun care products.

Photochemical and Photophysical Properties

This compound's primary function is to absorb UV radiation in the UVB range (280-320 nm).[4][6] Its absorption spectrum shows a distinct peak at approximately 314 nm, where it exhibits an exceptionally high absorbance.[1][2][7][8] This high molar absorptivity allows for the achievement of high Sun Protection Factor (SPF) values at relatively low concentrations.[2][7]

Upon absorbing a UV photon, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule must efficiently and safely return to the ground state to maintain its stability and filtering capacity. The key photophysical processes involved are internal conversion, intersystem crossing, fluorescence, and phosphorescence.

Recent studies using femtosecond transient absorption spectroscopy have begun to unravel the complex deactivation mechanisms.[9][10][11] The primary pathway for energy dissipation is believed to be an ultrafast internal conversion from the initially excited state back to the ground state, a process that enables the molecule to undergo multiple absorption and recovery cycles without degrading.[9][11]

While internal conversion is the dominant mechanism, other deactivation pathways, including fluorescence and intersystem crossing to a triplet state (T₁), also occur.[9][12][13] The presence of a long-lived triplet state has been confirmed through transient absorption measurements.[4][9]

Table 1: Summary of Photochemical and Photophysical Parameters for this compound

| Parameter | Value | Conditions | Source |

| UV Absorption Maximum (λmax) | ~314 nm | In various organic solvents | [1][2][3][7] |

| Specific Absorbance (A1% / 1cm) | > 1500 | 314 nm in Ethanol | [7][8] |

| Fluorescence Quantum Yield (Φf) | 0.17 | In ethanol at 25 °C | [13] |

| Fluorescence Quantum Yield (Φf) | 0.57 | In ethanol at 77 K | [4][13] |

| Intersystem Crossing (ISC) Yield | 12% | In dioxane | [4] |

| Intersystem Crossing (ISC) Yield | 18% | In methanol | [4] |

| Singlet Oxygen Quantum Yield (ΦΔ) | < 0.01 | --- | [4] |

| Phosphorescence Lifetime (τp) | Several seconds | --- | [4][9] |

| Solubility | Oil-soluble, water-insoluble | Standard conditions | [1][3][14] |

Energy Dissipation Pathways

The ability of this compound to function as a superior UV filter is rooted in its highly efficient energy dissipation pathways that prevent photochemical reactions that would otherwise lead to its degradation.

-

UV Photon Absorption: The process begins with the absorption of a UVB photon, exciting the molecule to the S₁ state.

-

Ultrafast Internal Conversion: The primary and most crucial pathway is a rapid, non-radiative transition directly from the S₁ state back to the S₀ ground state.[9] This process, occurring on an ultrafast timescale, is facilitated by a conical intersection between the excited and ground state potential energy surfaces.[9][11] This allows the absorbed energy to be harmlessly converted into vibrational energy (heat), quickly restoring the molecule to its initial state, ready to absorb another photon.

-

Fluorescence: A minor deactivation pathway involves the radiative decay from the S₁ state back to the S₀ state, which results in the emission of a photon (fluorescence). The fluorescence quantum yield at room temperature is relatively low (0.17 in ethanol), indicating that this is not the main dissipation route.[13]

-

Intersystem Crossing (ISC) and the Triplet State: A fraction of the molecules in the S₁ state can undergo intersystem crossing to a long-lived triplet state (T₁).[4][9][12] While this state is relatively long-lived, its potential to cause photosensitized damage is minimal, as evidenced by the negligible generation of singlet oxygen (a reactive oxygen species) with a quantum yield of less than 0.01.[4]

-

Phosphorescence: The T₁ state eventually deactivates back to the S₀ ground state through phosphorescence, a very slow radiative process, or through non-radiative means.[9][13]

The dominance of the ultrafast internal conversion pathway is the key to this compound's high photostability.[9]

Experimental Protocols

The characterization of this compound's photochemical properties relies on a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

-

Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

-

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol or cyclohexane. Perform serial dilutions to obtain a series of solutions with concentrations ranging from approximately 1 to 20 µg/mL.

-

Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.

-

Measurement: Scan the absorbance of each solution from 250 nm to 400 nm using the pure solvent as a reference blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration. The slope of the resulting linear regression will be the molar extinction coefficient (ε) if the path length (b) is 1 cm and concentration (c) is in mol/L.

-

-

Objective: To investigate the ultrafast dynamics of the excited states following photoexcitation.

-

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a non-polar (e.g., dioxane) or polar (e.g., methanol) solvent with an optical density of ~0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.

-

Instrumentation: Utilize a femtosecond laser system. A "pump" pulse (e.g., at 311-313 nm) excites the sample, and a time-delayed "probe" pulse (a broadband white-light continuum) measures the change in absorbance of the excited sample.[9]

-

Measurement: The sample is continuously flowed or stirred to prevent photodegradation. The transient absorption spectra (ΔA) are recorded at various time delays between the pump and probe pulses, from femtoseconds to nanoseconds.

-

Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time delay. Global fitting analysis is applied to this data to extract time constants (lifetimes) associated with the decay of different excited state species.[9]

-

-

Objective: To quantify the degradation of this compound after exposure to a controlled dose of UV radiation.

-

Protocol:

-

Sample Preparation: Prepare a solution of this compound (e.g., 10 µg/mL) in a suitable solvent. Alternatively, prepare a thin film by evenly spreading a known amount of a sunscreen formulation containing the filter onto a substrate like a quartz plate or PMMA plate.[15]

-

Irradiation: Expose the samples to a controlled dose of UV radiation using a solar simulator equipped with appropriate filters to mimic the solar spectrum.[16] An un-irradiated sample is kept as a control.

-

Extraction: After irradiation, dissolve the sample (or the film from the plate) in a known volume of solvent (e.g., isopropanol or methanol).[15]

-

Quantification: Analyze the concentration of this compound in both the irradiated and control samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector (set to λmax).

-

Data Analysis: The photostability is expressed as the percentage of the compound remaining after irradiation compared to the control sample.

-

Conclusion

This compound is a highly efficient and robust UVB filter, a status owed to its unique photochemical properties. The primary mechanism for its remarkable photostability is an ultrafast internal conversion process that rapidly and safely dissipates absorbed UV energy as heat, allowing the molecule to be recycled for continuous UV absorption. While minor pathways such as fluorescence and intersystem crossing to a triplet state exist, they do not lead to significant photodegradation or the production of harmful reactive species. A thorough understanding of these energy dissipation pathways and the experimental protocols used to elucidate them is fundamental for the rational design and development of next-generation, highly effective, and safe sun protection products.

References

- 1. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. uk.typology.com [uk.typology.com]

- 4. This compound | 116244-12-3 | Benchchem [benchchem.com]

- 5. This compound: A Key Ingredient for Effective Sun Protection-farmachems.com [farmachems.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. sempreviva-cosmetics.com [sempreviva-cosmetics.com]

- 8. promo.basf.com [promo.basf.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ultrafast Transient Absorption Spectroscopy of the Sunscreen Constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. us.typology.com [us.typology.com]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

Ethylhexyl triazone UV absorption spectrum and peak absorbance wavelength

An In-depth Technical Guide to the UV Absorption Characteristics of Ethylhexyl Triazone

Introduction

This compound, also known as Uvinul T 150 or Octyl triazone, is a highly effective, oil-soluble organic compound used as a ultraviolet (UV) filter in sunscreen and other personal care products.[1][2] It belongs to the triazine class of chemicals and is recognized for its exceptional photostability and high absorptivity in the UV-B range of the electromagnetic spectrum.[1][3][4] This makes it one of the most efficient UV-B filters available, requiring only small concentrations to achieve a high Sun Protection Factor (SPF).[3] Its large molecular weight suggests a low likelihood of skin penetration, enhancing its safety profile in cosmetic formulations.[5][6] This document provides a detailed overview of its UV absorption spectrum, peak absorbance, and the experimental protocol for its characterization.

Physicochemical and UV Absorption Properties

The efficacy of this compound as a sunscreen agent is defined by its specific physicochemical and UV absorption characteristics. These quantitative parameters are summarized below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 88122-99-0 | [4][7] |

| Chemical Formula | C48H66N6O6 | [1][7] |

| Molecular Weight | 823.07 g/mol | [2][5] |

| Appearance | White to off-white/yellow crystalline powder | [7][8] |

| Solubility | Oil-soluble; Insoluble in water | [3][9] |

Table 2: UV Absorption Characteristics of this compound

| Parameter | Value | Reference |

| UV Protection Range | UV-B (280-320 nm), extending into UV-A II | [3][8][10] |

| Peak Absorbance (λmax) | ~314 nm | [1][2][3] |

| λmax (in Dioxane) | ~311 nm | [5][6][11] |

| λmax (in Methanol) | ~313 nm | [5][6][11] |

| λmax (in Ethanol) | 313.3 nm | [12] |

| Specific Absorbance (E1% 1cm at 314 nm) | ≥ 1500 | [8][13] |

| Specific Absorbance (E1% 1cm at 313.3 nm in Ethanol) | 1585 | [12] |

Experimental Protocol: Determination of UV Absorption Spectrum

The following protocol outlines a standardized method for determining the UV absorption spectrum and peak absorbance wavelength of this compound using UV-Visible spectrophotometry. This method is based on established principles for analyzing UV absorbers in cosmetic formulations.[14][15][16]

Objective

To measure the UV absorbance of this compound across the UV spectrum (250-400 nm) to determine its maximum absorbance wavelength (λmax) and its specific absorbance.

Materials and Equipment

-

Spectrophotometer: Double-beam UV-Visible spectrophotometer capable of scanning from at least 250 nm to 400 nm.[16]

-

Solvent: Spectroscopic grade ethanol, methanol, or isopropanol.[12][14]

-

Analyte: High-purity this compound powder.

-

Glassware: Class A volumetric flasks (e.g., 25 mL, 100 mL), beakers.[14][16]

-

Balance: Analytical balance with readability to 0.0001 g.[16]

-

Ultrasonic Bath: For aiding dissolution if necessary.[11]

Procedure

3.3.1 Preparation of Stock Solution

-

Accurately weigh approximately 25 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of the chosen solvent (e.g., ethanol) and sonicate or swirl until the powder is completely dissolved.

-

Allow the solution to return to room temperature.

-

Dilute the flask to the 100 mL mark with the solvent and mix thoroughly. This creates a stock solution of known concentration (e.g., 0.250 g/L).

3.3.2 Preparation of Working Solution

-

Pipette a precise volume (e.g., 1.00 mL) of the stock solution into a 25 mL volumetric flask.

-

Dilute to the mark with the same solvent and mix thoroughly.[14] This creates a diluted sample suitable for spectrophotometric analysis.

3.3.3 Instrumental Analysis

-

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the instrument to scan across a wavelength range of 250 nm to 400 nm.[14]

-

Fill two quartz cuvettes with the solvent to be used as the reference or blank.[17]

-

Place the blank cuvettes in both the reference and sample holders and run a baseline correction.

-

Remove the blank from the sample holder and replace it with a cuvette containing the prepared working solution of this compound.

-

Initiate the spectral scan. The instrument will record the absorbance at each wavelength across the specified range.[14]

Data Analysis

-

From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs. This value is the λmax.[14]

-

Record the absorbance value at the λmax.

-

The specific absorbance (E1% 1cm) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the concentration of the working solution in g/100 mL.

Visualization of Experimental Workflow

The logical flow for determining the UV absorption profile of this compound is depicted in the following diagram.

Caption: Workflow for UV-Vis Spectrophotometric Analysis of this compound.

References

- 1. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sun Care - AAKO [aako.nl]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | CAS#:88122-99-0 | Chemsrc [chemsrc.com]

- 7. dravyom.com [dravyom.com]

- 8. This compound - BELGUARD EHT - Belchem [belchem.com]

- 9. Uvinul T 150 Latest Price, Uvinul T 150 Exporter [handomchemical.com]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. This compound - tcsc0033785 - Taiclone [taiclone.com]

- 12. This compound [drugfuture.com]

- 13. promo.basf.com [promo.basf.com]

- 14. webhost.bridgew.edu [webhost.bridgew.edu]

- 15. benchchem.com [benchchem.com]

- 16. ymerdigital.com [ymerdigital.com]

- 17. ursinus.edu [ursinus.edu]

Solubility Profile of Ethylhexyl Triazone in Cosmetic Oils and Organic Solvents

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylhexyl Triazone, also known as Uvinul T 150 or Octyl Triazone, is a highly effective, oil-soluble chemical UVB filter.[1] Renowned for its exceptional photostability and high absorption coefficient, it is a new-generation sunscreen agent capable of achieving high Sun Protection Factor (SPF) values at low concentrations.[2] As a crystalline powder, its efficacy in a final formulation is critically dependent on its ability to be fully dissolved in the oil phase of a cosmetic product.[3] Understanding the solubility of this compound in various cosmetic emollients and organic solvents is therefore paramount for formulators to create stable, elegant, and effective sun care products, preventing recrystallization and ensuring uniform UV protection.[3][4] This guide provides a comprehensive overview of its solubility in commonly used cosmetic ingredients and details the standard methodologies for its determination.

Quantitative Solubility Data

This compound is characterized as being insoluble in water but soluble in oils and organic solvents, particularly in polar cosmetic oils and fatty acid esters.[5][6][7] The following tables summarize its quantitative solubility in various media at room temperature (approximately 25°C), unless otherwise specified.

Table 1: Solubility in Cosmetic Oils & Emollients

| Solvent / Emollient INCI Name | Trade Name (if specified) | Solubility (% w/w) | Reference |

| Dibutyl Adipate | Cetiol® B | 16.0% | [8] |

| Ethylhexyl Methoxycinnamate | Uvinul® MC 80 | 14.0% | [8][9] |

| PPG-3 Myristyl Ether | - | 13.0% | [9] |

| Cocoglycerides | Myritol® 331 | 12.0% | [8] |

| Caprylic/Capric Triglyceride | Fractionated Coconut Oil | 6.2% | [9] |

| (Proprietary Emollient Blend) | LipidSoft™ | 4.4% | [9] |

| Corn Oil (in 10% DMSO) | - | ≥ 0.25% (≥ 2.5 mg/mL) | [10] |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility | Conditions | Reference |

| DMSO | 30 mg/mL (3.0% w/v) | Requires sonication and warming | [11] |

| Acetone | Clearly soluble at 5.0% w/w | - | [12] |

| Ethanol | Soluble at 0.5% w/v | - | [12] |

Experimental Protocol for Solubility Determination

The determination of the equilibrium solubility of a crystalline solid like this compound in a liquid is a fundamental procedure in formulation science. The most common and reliable approach is the isothermal shake-flask method.[13] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[3]

3.1 Objective

To determine the saturation concentration (solubility) of this compound in a selected cosmetic oil or solvent at a controlled, constant temperature.

3.2 Materials and Equipment

-

This compound (high purity powder)

-

Solvent of interest (e.g., Dibutyl Adipate)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) system

3.3 Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a pre-weighed quantity of the chosen solvent in a glass vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[3] Attainment of equilibrium can be confirmed by taking measurements at different time points (e.g., 24h, 48h) until the concentration in the solution remains constant.[14]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle at the bottom. For many systems, centrifugation can be used to accelerate the separation of the solid and liquid phases.[14][15]

-

Sampling and Filtration: Carefully draw a specific volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 µm) to remove all undissolved microcrystals.[13][15] This step is critical to prevent erroneously high results.

-

Dilution: Accurately weigh or measure the filtered saturated solution and dilute it quantitatively with a suitable mobile phase solvent (e.g., acetonitrile) to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method.[15][16] The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.

-

Calculation: Calculate the concentration of this compound in the original, undiluted saturated solution. This value represents the solubility, typically expressed as a weight/weight percentage (% w/w) or weight/volume (% w/v).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

This compound exhibits excellent solubility in a range of common polar cosmetic emollients, particularly esters like Dibutyl Adipate and the UV filter Ethylhexyl Methoxycinnamate. This favorable solubility profile allows for its incorporation into sun care formulations at concentrations sufficient to achieve high SPF values. However, its solubility is limited in less polar oils like Caprylic/Capric Triglyceride and extremely low in non-polar alkanes and water.[17] For formulators, it is crucial to select an appropriate solvent system and to verify the solubility and stability of this compound within the complete oil phase, especially at lower storage temperatures, to prevent recrystallization and ensure product performance and safety.[4] The standardized experimental protocol detailed herein provides a reliable framework for generating such critical data during product development.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. es.uvfilterspecialist.com [es.uvfilterspecialist.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. specialchem.com [specialchem.com]

- 6. Uvinul T 150 Latest Price, Uvinul T 150 Exporter [handomchemical.com]

- 7. dewolfchem.com [dewolfchem.com]

- 8. promo.basf.com [promo.basf.com]

- 9. This compound (Octyltriazone, EHT) [myskinrecipes.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound - tcsc0033785 - Taiclone [taiclone.com]

- 12. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. WO2022122838A2 - Increased solubilization of this compound - Google Patents [patents.google.com]

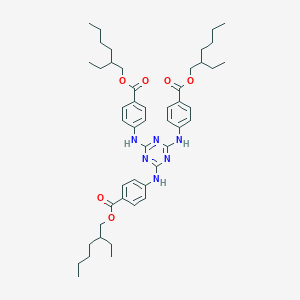

Molecular structure and chemical formula (C48H66N6O6) of ethylhexyl triazone

An In-depth Technical Guide on Ethylhexyl Triazone: Molecular Structure and Chemical Properties

Introduction

This compound, known by the INCI name, is a highly effective and photostable organic UV filter. It is predominantly used in sunscreen and other personal care products to provide protection against UVB radiation.[1][2][3] Marketed under trade names like Uvinul T 150, its chemical structure, belonging to the triazine class, allows for strong absorption of UVB rays, making it a valuable component in high Sun Protection Factor (SPF) formulations.[1][3][4] This technical guide provides a comprehensive overview of its molecular structure, chemical formula (C48H66N6O6), and physicochemical properties, along with relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

This compound is a large, symmetrical molecule built around a central 1,3,5-triazine ring. The chemical formula is C48H66N6O6.[2][3][5][6][7] The core triazine ring is substituted with three anilino groups, each of which is further functionalized with a 2-ethylhexyl ester. This structure contributes to its high molecular weight and oil solubility.[2][4]

IUPAC Name: 2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate[5][7]

CAS Number: 88122-99-0[5]

Synonyms: Octyl triazone, Uvinul T 150[1][5]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D molecular structure of this compound (C48H66N6O6).

Physicochemical and Spectroscopic Properties

This compound is an odorless, off-white to pale yellow powder.[2][8] Its key characteristic is its high photostability and its strong absorbance in the UVB range of the electromagnetic spectrum, with an absorption maximum (λmax) at approximately 314 nm.[1][2][3] This property is central to its function as a UV filter.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C48H66N6O6 | [5][7] |

| Molecular Weight | 823.07 g/mol | [3][7][9] |

| Appearance | Off-white powder | [8] |

| Melting Range | 124.3°C to 125.4°C | [8] |

| Solubility | Oil-soluble, insoluble in water | [1][2][8] |

| Purity (by HPLC) | ≥98% | [7][8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Property | Value | Reference |

| UV Absorption Maximum (λmax) | ~314 nm | [1][2][3] |

| Topological Polar Surface Area | 154 Ų | [5] |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis route for this compound involves a two-step process starting from melamine and 4-chlorobenzoic acid.[10][11] An alternative method uses 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material.[12]

Protocol 1: Synthesis from Melamine

-

Trisubstitution Reaction: Melamine is reacted with 4-chlorobenzoic acid in the presence of a base (e.g., sodium carbonate) and a solvent like acetone. This reaction forms the intermediate 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H3TATAB).[10]

-

Esterification: The H3TATAB intermediate is then esterified with 2-ethylhexanol (isooctanol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a solvent such as toluene. Water is removed as a byproduct to drive the reaction to completion.[11]

-

Purification: The resulting crude product is purified through distillation to remove solvents and unreacted starting materials, followed by crystallization to yield the final this compound product.[10]

The general workflow for the synthesis is illustrated in the diagram below.

Caption: General workflow for the synthesis of this compound.

Analytical Method: Quantification by HPTLC/Densitometry

A validated method for the quantification of this compound in cosmetic formulations utilizes High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis.[13][14]

Protocol 2: HPTLC/Densitometry Analysis

-

Stationary Phase: Silica gel 60 HPTLC plates.[14]

-

Sample Preparation: Extraction of the active ingredient from the cosmetic matrix using a suitable organic solvent.

-

Mobile Phase: Two effective mobile phases for separation are:

-

(A) Cyclohexane-diethyl ether 1:1 (v/v)

-

(B) Cyclohexane-diethyl ether-acetone 15:1:2 (v/v/v)[14]

-

-

Development: Plates are developed in a chromatographic chamber saturated with the chosen mobile phase.

-

Detection: Densitometric scanning is performed at 300 nm, near the absorbance maximum of this compound.[14]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards.[13][14] The limits of detection (LOD) and quantification (LOQ) for this method are reported to be 0.03 µ g/spot and 0.1 µ g/spot , respectively.[14]

Conclusion

This compound is a well-characterized, high-performance UVB filter with a defined molecular structure and chemical formula of C48H66N6O6. Its physicochemical properties, particularly its high molecular weight, oil solubility, and strong UVB absorbance, make it an essential ingredient in modern sun care products. The established protocols for its synthesis and analysis ensure its quality and efficacy in cosmetic formulations, providing a reliable option for researchers and drug development professionals in the field of photoprotection.

References

- 1. us.typology.com [us.typology.com]

- 2. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Descrizione [tiiips.com]

- 5. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. molkem.com [molkem.com]

- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 9. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 10. Synthesis method of UV absorbent this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN105061345A - Synthesis method of UV absorbent this compound - Google Patents [patents.google.com]

- 12. This compound | 88122-99-0 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Photoprotective Mechanisms of Ethylhexyl Triazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylhexyl triazone (EHT), a prominent and highly effective oil-soluble UV-B filter, is a key ingredient in modern sunscreen formulations. Its large molecular weight and exceptional photostability contribute to its excellent safety and efficacy profile. This technical guide delves into the intricate details of the ultrafast photochemistry and excited state dynamics of this compound, providing a comprehensive resource for researchers and professionals in the field of photoprotection and cosmetic science.

Photophysical and Photochemical Properties

This compound is characterized by its strong absorption in the UV-B range, with an absorption maximum of approximately 314 nm.[1][2][3] Its chemical structure, featuring a central triazine ring functionalized with three ethylhexyloxycarbonyl-substituted aminobenzoate groups, is responsible for its UV-absorbing properties.[4] The photoprotective efficacy of EHT is rooted in its ability to efficiently dissipate absorbed UV energy through ultrafast, non-radiative decay pathways, thus preventing the formation of harmful photoproducts and minimizing skin damage.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters of this compound, providing a comparative overview of its behavior in different solvent environments.

| Parameter | Dioxane | Methanol | Ethanol | Reference |

| Absorption Maximum (λmax) | ~311 nm | ~313 nm | 314 nm | [5] |

| Excited State Lifetimes (τ) | ||||

| τ1 | 0.44 ± 0.01 ps | 0.38 ± 0.01 ps | - | [6] |

| τ2 | 1.4 ± 0.1 ps | 1.8 ± 0.1 ps | - | [6] |

| τ3 | 8.8 ± 0.6 ps | 14.5 ± 0.9 ps | - | [6] |

| τ4 | > 2 ns | > 2 ns | - | [6] |

| Parameter | Ethanol (77 K) | Ethanol (25 °C) | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.023 | - | [1] |

| Phosphorescence Quantum Yield (ΦP) | 0.017 | - | [1] |

| Triplet State Lifetime (τT) | 1.1 s | 250 µs | [1] |

| T-T Absorption Maximum (λmaxT) | 440 nm | - | [1] |

| Zero-Field Splitting Parameter (D*) | 1.25 GHz | - | [1] |

Excited State Dynamics and Deactivation Pathways

Upon absorption of a UV-B photon, this compound is promoted from its ground state (S₀) to an electronically excited singlet state. The subsequent deactivation of this excited state is a complex and ultrafast process, ensuring the efficient dissipation of absorbed energy.

The primary deactivation mechanism involves an ultrafast internal conversion from the initially populated nπ* state to a lower-lying ¹ππ* state (S₁).[7] This is followed by a rapid internal conversion from the S₁ state back to the ground state (S₀) via a conical intersection.[7] This entire process occurs on a sub-picosecond to picosecond timescale, allowing for multiple absorption and recovery cycles, which is a hallmark of an effective photoprotective agent.[7]

In addition to this dominant ultrafast deactivation, a smaller fraction of the excited singlet state molecules can undergo intersystem crossing to the lowest triplet state (T₁).[7][8] This triplet state is longer-lived and can be observed through phosphorescence and triplet-triplet absorption.[7] The T₁ state of EHT is characterized as a locally excited ³ππ* state.[7]

Caption: Photodeactivation pathways of this compound.

Experimental Protocols

The elucidation of the photochemistry of this compound has been made possible through a combination of advanced spectroscopic and computational techniques.

Femtosecond Transient Absorption Spectroscopy

This technique is crucial for probing the ultrafast dynamics of excited states.

-

Sample Preparation: Solutions of this compound are prepared in spectroscopic-grade solvents (e.g., dioxane, methanol) with concentrations adjusted to an optical density of approximately 0.8 at the excitation wavelength in a 2 mm path length cuvette.[7]

-

Experimental Setup: A femtosecond laser system is employed, typically consisting of a Ti:Sapphire oscillator and a regenerative amplifier, to generate ultrashort laser pulses. The output is split into a pump beam and a probe beam. The pump beam is tuned to the absorption maximum of EHT (e.g., 311 nm or 313 nm) to excite the sample. The probe beam is a broadband white-light continuum generated by focusing a portion of the fundamental laser output into a transparent medium (e.g., CaF₂). The time delay between the pump and probe pulses is controlled by a motorized delay stage. The change in absorbance of the sample as a function of wavelength and time delay is recorded.[7]

-

Data Analysis: The transient absorption data is typically analyzed using a global fitting procedure, modeling the decay of the transient signals with a sum of exponential functions convoluted with the instrument response function.[7]

Caption: Workflow for femtosecond transient absorption spectroscopy.

Fluorescence and Phosphorescence Spectroscopy

These techniques provide information about the emissive decay pathways from the excited singlet and triplet states, respectively.

-

Sample Preparation: Solutions of EHT in ethanol are degassed and sealed in quartz tubes. For low-temperature measurements, the sample is placed in a cryostat (e.g., at 77 K).[1][7]

-

Fluorescence Spectroscopy: The sample is excited at its absorption maximum, and the emitted fluorescence is collected at a 90-degree angle to the excitation beam and analyzed by a spectrofluorometer. The fluorescence quantum yield is determined relative to a standard with a known quantum yield.[1]

-

Phosphorescence Spectroscopy: Similar to fluorescence, but the emission is measured after a time delay to separate the long-lived phosphorescence from the short-lived fluorescence. This is often done at low temperatures to enhance the phosphorescence signal.[1]

Triplet-Triplet (T-T) Absorption Spectroscopy

This method is used to characterize the excited triplet state.

-

Experimental Setup: A nanosecond laser flash photolysis setup is used. The sample is excited by a laser pulse (e.g., from a Nd:YAG laser) to populate the triplet state. A second, weaker light source is passed through the sample, and the change in its intensity due to absorption by the triplet state is measured as a function of wavelength.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is employed to study the magnetic properties of the triplet state.

-

Experimental Setup: The sample is placed in a quartz tube within the EPR spectrometer's resonant cavity at low temperature (77 K). The sample is irradiated with UV light to generate the triplet state, and the EPR spectrum is recorded. The zero-field splitting parameters, which provide information about the electronic structure of the triplet state, are determined from the spectrum.[1]

Computational Chemistry

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have been instrumental in complementing experimental findings and providing a deeper understanding of the excited state properties of this compound.[6]

-

Methodology: The ground-state geometry of EHT is optimized using DFT with a suitable functional (e.g., BP86) and basis set (e.g., aug-cc-pVDZ).[6] Vertical excitation energies and oscillator strengths are then calculated using TD-DFT to simulate the UV-Vis absorption spectrum. The geometries of the lowest excited singlet (S₁) and triplet (T₁) states are also optimized to calculate their absorption spectra, which can be compared with the experimental transient absorption data.[6] These calculations help in assigning the observed transient spectral features to specific excited states.[6]

Caption: Logical workflow for computational chemistry studies.

Conclusion

The photoprotective efficacy of this compound is underpinned by a sophisticated and highly efficient photodeactivation mechanism. The combination of ultrafast internal conversion, which rapidly dissipates absorbed UV energy as heat, and a minor but significant intersystem crossing pathway to a triplet state, defines its photochemical behavior. The detailed understanding of these processes, facilitated by advanced experimental and computational techniques, is crucial for the rational design and development of next-generation sunscreen agents with enhanced safety and performance. This guide provides a comprehensive overview of the current state of knowledge, serving as a valuable resource for scientists and researchers dedicated to advancing the science of sun protection.

References

- 1. scispace.com [scispace.com]

- 2. nbinno.com [nbinno.com]

- 3. uk.typology.com [uk.typology.com]

- 4. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Unraveling the Lipophilic Nature of Triazine-Based UV Filters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of sunscreen formulations are intrinsically linked to the physicochemical properties of their active ingredients. Among these, triazine-based ultraviolet (UV) filters have emerged as a prominent class of broad-spectrum absorbers, prized for their high photostability and efficiency. A critical determinant of their performance and biological interaction is their lipophilic character. This technical guide delves into the core principles of the lipophilicity of triazine-based UV filters, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

The Significance of Lipophilicity in UV Filter Performance

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter for UV filters. It governs several key aspects of their function and fate in a sunscreen formulation and upon application to the skin:

-

Skin Penetration and Bioavailability: A higher degree of lipophilicity can influence the extent to which a UV filter penetrates the stratum corneum, the outermost layer of the skin. While some level of penetration is necessary for the filter to be effective within the epidermis, excessive systemic absorption is undesirable due to potential toxicological concerns. Triazine-based UV filters are generally characterized by their high molecular weight and strong lipophilicity, which contributes to their low skin penetration.

-

Formulation Compatibility: As oil-soluble compounds, the lipophilicity of triazine UV filters dictates their compatibility with the oil phase of sunscreen emulsions, impacting the overall stability and sensory properties of the final product.[1]

-

Water Resistance: Lipophilic compounds tend to be more water-resistant, a desirable trait for sunscreens intended for use during swimming or sweating. This property helps to maintain the protective UV-absorbing layer on the skin for a longer duration.

-

Environmental Fate: The lipophilicity of UV filters also influences their environmental distribution and potential for bioaccumulation.[2]

Quantifying Lipophilicity: Log P and Log D

The most common measure of lipophilicity is the partition coefficient (P), which describes the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. This is usually expressed as its logarithm, Log P.

For ionizable compounds, the distribution coefficient (D) is a more relevant parameter as it considers the partition of both the ionized and non-ionized forms of the molecule at a specific pH. The logarithm of this value is expressed as Log D.

Key Triazine-Based UV Filters and Their Lipophilicity

Several triazine derivatives are widely used as UV filters in commercial sunscreens. Their chemical structures are designed to provide broad-spectrum UV absorption and are characterized by a high degree of lipophilicity.

| UV Filter (Common Name) | INCI Name | Chemical Name | CAS No. | Log P (experimental/predicted) |

| Ethylhexyl Triazone | This compound | 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine | 88122-99-0 | ~7.8 (calculated) |

| Diethylhexyl Butamido Triazone | Diethylhexyl Butamido Triazone | Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl) ester | 154702-15-5 | ~8.9 (calculated) |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]- | 187393-00-6 | > 10 (experimental) |

| Tris-Biphenyl Triazine | Tris-Biphenyl Triazine | 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl)- | 31274-51-8 | High (insoluble in most solvents) |

Note: Experimental Log P values for highly lipophilic compounds can be challenging to determine accurately and may vary depending on the method used. Calculated values are based on computational models.

Experimental Determination of Lipophilicity

The lipophilicity of triazine-based UV filters is typically determined experimentally using chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Determination of Log P by RP-HPLC

This protocol provides a general framework for determining the lipophilicity of triazine-based UV filters. Specific parameters may need to be optimized for individual compounds.

1. Principle:

The retention time of a compound on a non-polar stationary phase in RP-HPLC is directly related to its lipophilicity. By calibrating the system with compounds of known Log P values, the Log P of an unknown compound can be determined.

2. Materials and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile/water or Methanol/water gradient

-

Reference compounds with a range of known Log P values

-

Test compound (triazine UV filter) dissolved in a suitable solvent (e.g., acetonitrile)

-

High-purity water

-

HPLC-grade solvents

3. Procedure:

-

Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and the test compound in the mobile phase or a compatible solvent. Create a series of working standard solutions of the reference compounds covering a range of concentrations.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength to the absorbance maximum of the compounds.

-

-

Calibration:

-

Inject the standard solutions of the reference compounds and record their retention times (t_R).

-

Calculate the retention factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0 , where t_0 is the column dead time.

-

Plot log k versus the known Log P values of the reference compounds to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the solution of the test compound and record its retention time.

-

Calculate the log k value for the test compound.

-

-

Log P Determination:

-

Using the equation of the linear regression from the calibration curve, calculate the Log P of the test compound.

-

4. Data Analysis:

The relationship between log k and Log P is generally linear: Log P = a * log k + b, where 'a' and 'b' are the slope and intercept of the calibration curve, respectively.

Visualizing the Interplay of Lipophilicity and Biological Interaction

While triazine-based UV filters do not have specific signaling pathways they are designed to modulate, their lipophilicity is a key factor in their interaction with biological systems. The following workflow illustrates the relationship between the physicochemical properties of these filters and their potential biological impact.

Caption: Workflow illustrating the influence of lipophilicity on the performance and safety of triazine-based UV filters.

Structure-Lipophilicity Relationship

The lipophilic nature of triazine UV filters is a direct consequence of their molecular structure. The central 1,3,5-triazine core is functionalized with various lipophilic substituents that enhance its oil solubility and overall molecular weight.

The following diagram illustrates the general structure of a substituted triazine and how different functional groups contribute to its lipophilicity.

Caption: Relationship between the chemical structure of triazine derivatives and their resulting lipophilicity.

Conclusion

The lipophilic nature of triazine-based UV filters is a cornerstone of their design and a critical factor in their performance and safety profile. Their high Log P values contribute to excellent formulation compatibility, water resistance, and, most importantly, limited skin penetration, thereby minimizing the potential for systemic exposure. A thorough understanding of the principles governing their lipophilicity, coupled with robust experimental determination, is essential for the continued development of safe and effective sunscreen products. Researchers and drug development professionals must continue to explore the intricate relationship between chemical structure, lipophilicity, and biological interaction to innovate the next generation of photoprotective agents. interaction to innovate the next generation of photoprotective agents.

References

Unraveling the Photoprotective Mechanisms of Ethylhexyl Triazone: A Spectroscopic and Transient Absorption Analysis

For Researchers, Scientists, and Drug Development Professionals

Ethylhexyl triazone, a widely utilized organic UVB filter in commercial sunscreens, stands as a paragon of photostability and efficacy. Its large molecular structure is a key asset, minimizing skin penetration and potential adverse effects. This technical guide delves into the intricate spectroscopic properties and ultrafast photodeactivation dynamics of this compound, providing a comprehensive overview of its mechanism of action. Through an examination of its electronic transitions and excited-state behavior, we illuminate the processes that underpin its exceptional performance as a sun-protecting agent.

Spectroscopic Profile and Excited-State Dynamics

This compound (EHT), also known as Uvinul T 150, exhibits a broad absorption profile across the UVB spectrum (280-320 nm).[1] Upon photoexcitation with UVB radiation, EHT undergoes a series of rapid, non-radiative deactivation processes that efficiently dissipate the absorbed energy, thereby preventing it from generating harmful reactive species.

The primary photoprotective mechanism involves an ultrafast internal conversion.[2][3] Initially, the molecule is excited to the n1ππ* state. From this state, it undergoes a rapid internal conversion to the 11ππ* state, which is subsequently coupled to the ground state (S0) via a conical intersection.[2][3] This efficient pathway allows for multiple absorption and recovery cycles, contributing to its high photostability.[2][3]

While the dominant deactivation pathway is internal conversion, a fraction of the excited molecules can undergo intersystem crossing to populate a triplet state (T1).[4][5] The presence of these long-lived triplet states has been confirmed through transient absorption spectroscopy.[1][6] The energy levels of the lowest excited singlet (S1) and triplet (T1) states, along with the quantum yields of fluorescence and phosphorescence, have been determined in ethanol.[4] In ethanol at 77 K, fluorescence is the predominant deactivation process from the S1 state; however, a significant portion of S1 molecules still undergoes intersystem crossing to the T1 state.[4]

Quantitative Spectroscopic and Kinetic Data

The following tables summarize the key quantitative data on the spectroscopic properties and transient absorption kinetics of this compound in different solvent environments.

| Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (ΦF) | Not explicitly quantified in the provided search results | ||

| Phosphorescence Quantum Yield (ΦP) | 0.017 | Ethanol | [5] |

| S1 Lifetime | < 0.6 ns | Ethanol | [5] |

| T1 Lifetime | 250 µs | Deaerated Ethanol (25 °C) | [5] |

Table 1: Photophysical Properties of this compound

| Lifetime Component | Dioxane | Methanol | Assignment | Reference |

| τ1 | 382 ± 33 fs | 556 ± 276 fs | Internal conversion from higher excited states to S1 | [6] |

| τ2 | 21.2 ± 2.7 ps | 27.9 ± 6.0 ps | Vibrational cooling and solvent relaxation in the S1 state | [6] |

| τ3 | 493.6 ± 68.0 ps | 216.0 ± 29.0 ps | Decay of the S1 state | [6] |

| τ4 | ≫ ns | ≫ ns | Decay of the T1 state | [6] |

Table 2: Transient Absorption Lifetimes of this compound after UVB Photoexcitation

Experimental Methodologies

The characterization of the spectroscopic and transient absorption properties of this compound involves a suite of sophisticated experimental techniques.

Steady-State Spectroscopy

-